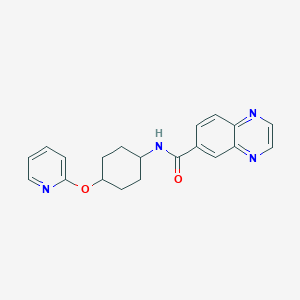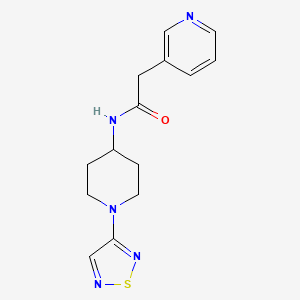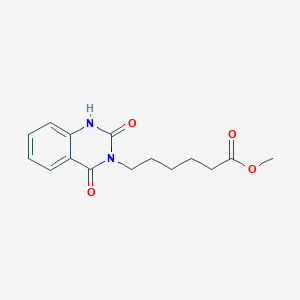![molecular formula C18H19F3N6O B2401721 3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034381-91-2](/img/structure/B2401721.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a triazolopyridine ring, and an amide group. These groups are common in many pharmaceuticals and could potentially interact with biological targets in various ways .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzimidazole ring, which is a fused benzene and imidazole ring system, attached to a triazolopyridine ring, which is a fused triazole and pyridine ring system. The presence of these ring systems could potentially allow for pi stacking interactions and hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable and would not be expected to undergo many reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. It is likely to be relatively non-polar due to the presence of multiple aromatic rings, and may therefore have low solubility in water. The presence of the amide group could allow for some degree of hydrogen bonding .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Heterocyclic compounds, such as imidazo[1,2-a]pyrimidines and triazolo[1,5-a]pyridines, are synthesized for their potential applications in medicinal chemistry. They serve as key frameworks for developing novel therapeutic agents due to their ability to interact with various biological targets. The synthesis of these compounds often involves novel methodologies, including the use of catalysts like thiamine hydrochloride for one-pot synthesis in environmentally benign conditions or metal-free oxidative N-N bond formation strategies for constructing the heterocyclic skeleton efficiently and sustainably (Jun-hua Liu et al., 2012), (Zisheng Zheng et al., 2014).
Antimicrobial and Antioxidant Activities
Several studies have focused on evaluating the antimicrobial and antioxidant activities of novel heterocyclic compounds. For instance, the synthesis of novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines has been reported, which were evaluated for their antibacterial and antifungal activities, demonstrating the potential of heterocyclic compounds as antimicrobial agents, although with varying degrees of efficacy (V. Reddy & K. R. Reddy, 2010).
Insecticidal Activities
The investigation into heterocyclic compounds also extends to their potential insecticidal activities. Novel heterocycles incorporating a thiadiazole moiety, synthesized from versatile precursors, have been assessed for their efficacy against pests like the cotton leafworm, Spodoptera littoralis, showing the broader applicational spectrum of these compounds beyond human medicine to agriculture (A. Fadda et al., 2017).
Future Directions
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c19-18(20,21)11-7-8-27-15(9-11)25-26-16(27)10-22-17(28)6-5-14-23-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,22,28)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNTBFLLUQMOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CCC3=NC4=CC=CC=C4N3)CC1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)

![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)
![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide](/img/structure/B2401643.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)
![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)
![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)
![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)
![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)
![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)
